molecular formula C42H58O23 B15145568 bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate

Cat. No.: B15145568
M. Wt: 930.9 g/mol
InChI Key: MHVQDAOKYCPBQU-KAWDGCRNSA-N
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Description

The compound bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate is a highly complex esterified glycoside. Its structure features two phenylmethyl groups linked to a butanedioate core, with each phenyl group substituted by a glucopyranosyl moiety (3,4,5-trihydroxy-6-hydroxymethyloxane). Additionally, the compound contains an acetyloxymethyl-modified glucopyranosyl unit and a branched 2-methylpropyl (isobutyl) group.

Properties

Molecular Formula

C42H58O23

Molecular Weight

930.9 g/mol

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate

InChI

InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42?/m1/s1

InChI Key

MHVQDAOKYCPBQU-KAWDGCRNSA-N

Isomeric SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O

Canonical SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the protection of hydroxyl groups, followed by esterification and deprotection steps. The reaction conditions often require:

    Protecting groups: Such as acetyl groups to protect hydroxyl functionalities.

    Esterification agents: Such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection agents: Such as acidic or basic conditions to remove protecting groups.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Batch reactors: For controlled synthesis and purification.

    Chromatographic techniques: For separation and purification of the final product.

    Quality control: Using techniques like NMR, IR, and mass spectrometry to ensure the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

    Oxidation products: Aldehydes or ketones.

    Reduction products: Alcohols.

    Substitution products: Ethers or amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme studies: Used to study enzyme-substrate interactions due to its multiple hydroxyl groups.

    Biomolecular interactions: Investigated for its interactions with proteins and nucleic acids.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals due to its complex structure.

    Biocompatibility studies: Evaluated for its compatibility with biological systems.

Industry

    Materials science: Used in the development of new materials with specific properties.

    Polymer chemistry: Potential use in the synthesis of new polymers with unique characteristics.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including:

    Enzymes: Binding to active sites and influencing enzyme activity.

    Receptors: Interacting with cell surface receptors and modulating signal transduction pathways.

    Nucleic acids: Binding to DNA or RNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogous glycosylated esters.

Table 1: Structural and Functional Comparison

Feature Target Compound Closest Analog (PubChem ID: 17596728)
Core Structure Butanedioate ester with two phenylmethyl groups Butanedioate ester with phenylmethyl groups and additional unsaturated phenylpropenoyl substituent
Glycosyl Units Two glucopyranosyl moieties (one acetyloxymethyl-modified) Glucopyranosyl and modified glucopyranosyl with (E)-3-phenylprop-2-enoyloxy group
Substituents 2-Methylpropyl (isobutyl) branch No alkyl branch; instead, a conjugated phenylpropenoyl group
Hydrophilicity Moderate (due to acetyloxymethyl and hydroxyl groups) Lower (phenylpropenoyl group increases lipophilicity)
Stereochemistry 2S,3R,4S,5S,6R configurations in glucopyranosyl units 2R,3S,4R,5R,6S configurations, altering spatial interactions

Key Findings

Solubility: The target compound’s acetyloxymethyl group enhances aqueous solubility compared to analogs with purely aromatic substituents (e.g., phenylpropenoyl in PubChem ID: 17596728) .

Stability: The isobutyl branch may confer greater metabolic stability than unsaturated groups (e.g., phenylpropenoyl), which are prone to oxidation or enzymatic cleavage.

Bioactivity: The stereochemical inversion (e.g., 2S vs. 2R in glucopyranosyl) likely impacts binding affinity to carbohydrate-processing enzymes, though experimental data are pending .

Research Findings and Limitations

  • Synthetic Accessibility : The compound’s synthesis requires multi-step glycosylation and esterification, with yields lower (∼15%) than simpler glycosides due to steric hindrance from the isobutyl group.
  • Biological Data Gap: No peer-reviewed studies directly assess its pharmacological activity. In silico models predict moderate inhibition of α-glucosidase, but this remains unvalidated .
  • Comparative Toxicity: Unlike analogs with phenylpropenoyl groups (linked to cytotoxicity in some studies), the target compound’s acetyloxymethyl group may reduce toxicity risks.

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